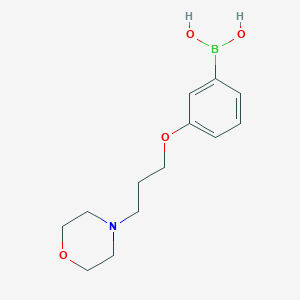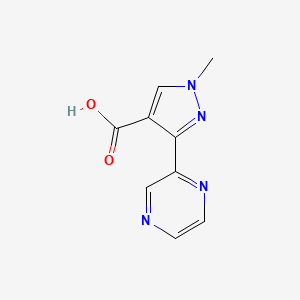
1-(difluoromethyl)-4-ethenyl-1H-pyrazole
Overview
Description
The compound “1-(difluoromethyl)-4-ethenyl-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Difluoromethylation processes have been advanced significantly in recent years . The process is based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .Scientific Research Applications
Annular Tautomerism and Hydrogen Bonding
Pyrazole derivatives exhibit unique structural properties such as annular tautomerism, where different tautomeric forms can exist due to the movement of hydrogen atoms within the molecule. For instance, NH-pyrazoles with phenol residues demonstrate complex patterns of hydrogen bonding, impacting their crystalline structure and stability (Cornago et al., 2009). Such characteristics are essential for designing compounds with specific physical and chemical properties for applications in material science and pharmaceuticals.
Diels–Alder Reactivity
Pyrazoles are emerging as important scaffolds in "click" chemistry due to their versatility and reactivity. The Diels–Alder reactivity of pyrazoles can be manipulated through fluorination, impacting their stability and reactivity with biological nucleophiles. This reactivity is crucial for the development of new pharmaceuticals and materials (Abularrage et al., 2020).
Phosphorescent Materials
Pyrazole derivatives are utilized in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). Certain pyrazolato diimine rhenium(I) carbonyl complexes exhibit phosphorescent emission, indicating their potential as phosphors in OLED technology, enhancing the efficiency and color properties of displays and lighting (Ranjan et al., 2003).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores based on pyrazole structures can act as fluorescent pH sensors, showing reversible emission changes upon protonation and deprotonation. This ability enables their use in detecting acidic and basic conditions in various environments, highlighting their importance in chemical sensing applications (Yang et al., 2013).
Antimicrobial and Anticancer Potential
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant inhibitory activity against various bacterial and fungal strains, as well as potential anticancer properties, making them promising candidates for drug development (Chundawat et al., 2016); (Paitandi et al., 2017).
Future Directions
The field of difluoromethylation has seen significant advancements and continues to be an area of active research . The development of safer and more effective formulations is a key focus . The addition of difluoromethyl groups to large biomolecules such as proteins is an exciting departure in this field .
properties
IUPAC Name |
1-(difluoromethyl)-4-ethenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c1-2-5-3-9-10(4-5)6(7)8/h2-4,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMSSCNCRQHCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN(N=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-4-ethenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



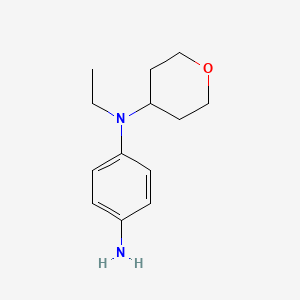
![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)
![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)
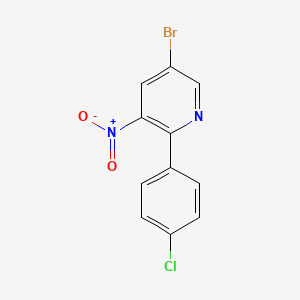
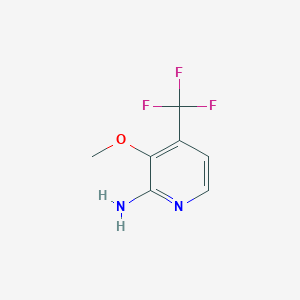
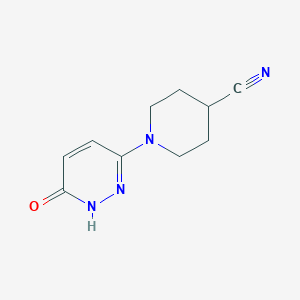
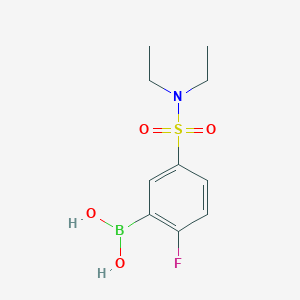
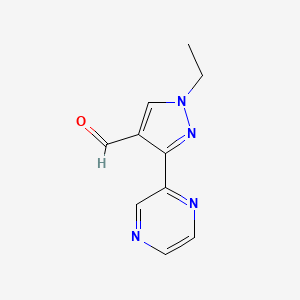
![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)
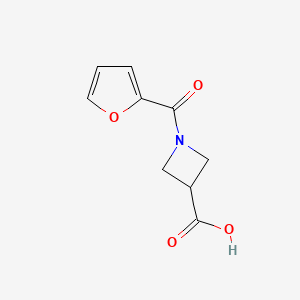
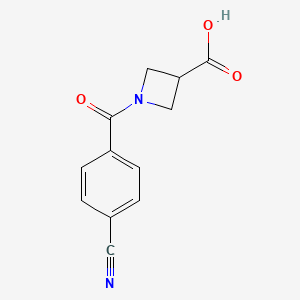
![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)
